molecular formula C10H10N2O2 B13466086 2-(2-methyl-2H-indazol-4-yl)acetic acid

2-(2-methyl-2H-indazol-4-yl)acetic acid

Cat. No.: B13466086
M. Wt: 190.20 g/mol
InChI Key: LJEXJIJSKUWERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-2H-indazol-4-yl)acetic acid is a heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiprotozoal properties . The structure of this compound consists of an indazole ring substituted with a methyl group at the 2-position and an acetic acid moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-2H-indazol-4-yl)acetic acid can be achieved through various methods. One common approach involves the cyclization of o-haloaryl N-sulfonylhydrazones using copper acetate as a catalyst . Another method includes the transition metal-catalyzed reactions and reductive cyclization reactions . These reactions typically require specific conditions such as controlled temperature, pressure, and the presence of catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-2H-indazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.

Scientific Research Applications

2-(2-methyl-2H-indazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methyl-2H-indazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and microbial processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-methyl-2H-indazol-4-yl)acetic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its combination of a methyl group at the 2-position and an acetic acid moiety at the 4-position differentiates it from other indazole derivatives and contributes to its unique reactivity and biological activity.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(2-methylindazol-4-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-12-6-8-7(5-10(13)14)3-2-4-9(8)11-12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

LJEXJIJSKUWERP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.